N-(2-methoxyethyl)-2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide
Description
This compound features a butanamide backbone substituted with a 2-methoxyethyl group at the N-terminal, a pyridinone ring at position 2, and a 1,2,4-oxadiazole moiety linked to a thiophene ring at position 3 of the pyridinone (see Fig. 1). Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with kinase inhibitors, protease inhibitors, and antiviral agents discussed in related literature .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-14(16(23)19-7-9-25-2)22-8-4-5-13(18(22)24)17-20-15(21-26-17)12-6-10-27-11-12/h4-6,8,10-11,14H,3,7,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVUPXPNZQWYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(2-oxo-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Thiophene Group : A five-membered ring containing sulfur, which contributes to the compound's unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The oxadiazole and thiophene moieties are known to enhance the compound's reactivity and affinity for biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For example, derivatives of oxadiazoles have been reported to demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : The compound may possess anticancer properties by inducing apoptosis in cancer cells. Research has indicated that certain oxadiazole derivatives can inhibit cell proliferation and promote apoptosis in various cancer cell lines .
- Antioxidant Properties : Compounds with thiophene and oxadiazole moieties have been associated with antioxidant activities, which help in reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Ethyl}Ureido)-4-Methylphenyl]Acetamide (Compound 130, )
- Structural Similarities : Both compounds contain a 1,2,4-oxadiazole core. However, compound 130 replaces the thiophene ring with a fluorophenyl group and incorporates a urea linker.
- Functional Implications : The fluorophenyl group in compound 130 enhances metabolic stability compared to thiophene, which may increase bioavailability. Computational studies rank compound 130 as a high-affinity SARS-CoV-2 inhibitor (−9.8 kcal/mol binding energy) .
Lopinavir-Related Butanamide Derivatives ()
- Structural Similarities: Lopinavir intermediates (e.g., compound 5) share the butanamide backbone and hydroxy/amino substituents.
- Functional Implications: These derivatives exhibit protease inhibitory activity, targeting HIV-1. The pyrimidinone group in lopinavir analogs enhances hydrogen bonding with viral proteases, a feature absent in the target compound .
- Key Differences: The target compound’s thiophene-oxadiazole-pyridinone system may favor kinase inhibition over protease activity.
Goxalapladib ()
- Structural Similarities : Goxalapladib includes a methoxyethyl group and an acetamide moiety, paralleling the solubility-enhancing design of the target compound.
- Functional Implications: Goxalapladib’s naphthyridine core and trifluoromethyl groups contribute to its anti-atherosclerosis activity. The target compound’s pyridinone-thiophene system may instead target oxidative stress pathways .
- Key Differences : Goxalapladib’s larger molecular weight (718.80 g/mol) and fluorinated groups increase lipophilicity (logP ~5.2) compared to the target compound’s predicted logP (~3.5).
N-(6-Amino-2,4-Dioxo-1-Propylpyrimidin-5-yl)-4-Chloro-N-(2-Methoxyethyl)Butanamide ()
- Structural Similarities : Both compounds share the N-(2-methoxyethyl)butanamide motif.
- Key Differences : The chloro substituent and pyrimidine ring reduce conformational flexibility compared to the target compound’s oxadiazole-thiophene system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
